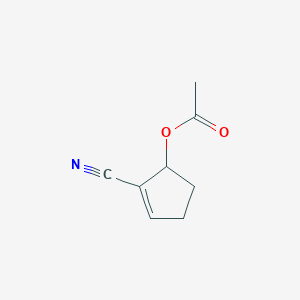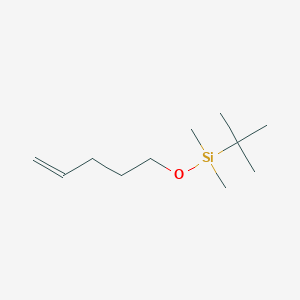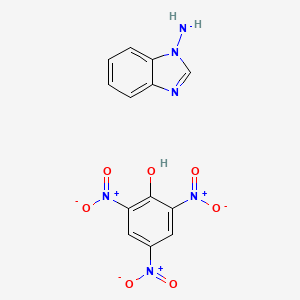
5,5,5-Trifluoro-4-(methoxymethoxy)-4-(trifluoromethyl)pent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,5-Trifluoro-4-(methoxymethoxy)-4-(trifluoromethyl)pent-1-ene is an organic compound characterized by the presence of trifluoromethyl groups and a methoxymethoxy substituent. Compounds with trifluoromethyl groups are often of interest due to their unique chemical properties, including increased lipophilicity and metabolic stability, which can be beneficial in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-4-(methoxymethoxy)-4-(trifluoromethyl)pent-1-ene typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the pent-1-ene backbone: This can be achieved through various methods such as olefination reactions.
Introduction of trifluoromethyl groups: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Methoxymethoxy group addition: This can be done using methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethoxy group.
Reduction: Reduction reactions could target the double bond in the pent-1-ene backbone.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could result in a saturated hydrocarbon.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5,5,5-Trifluoro-4-(methoxymethoxy)-4-(trifluoromethyl)pent-1-ene could be used as a building block for the synthesis of more complex molecules, particularly those requiring trifluoromethyl groups for enhanced properties.
Biology and Medicine
In biology and medicine, compounds with trifluoromethyl groups are often explored for their potential as pharmaceuticals due to their increased metabolic stability and ability to interact with biological targets.
Industry
In industry, such compounds might be used in the development of agrochemicals, polymers, and other materials where specific chemical properties are desired.
Wirkmechanismus
The mechanism of action for 5,5,5-Trifluoro-4-(methoxymethoxy)-4-(trifluoromethyl)pent-1-ene would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The trifluoromethyl groups could enhance binding affinity and selectivity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5,5-Trifluoro-4-(methoxy)-4-(trifluoromethyl)pent-1-ene
- 5,5,5-Trifluoro-4-(ethoxymethoxy)-4-(trifluoromethyl)pent-1-ene
Uniqueness
The presence of the methoxymethoxy group in 5,5,5-Trifluoro-4-(methoxymethoxy)-4-(trifluoromethyl)pent-1-ene might confer unique properties such as increased solubility or specific reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
150669-66-2 |
|---|---|
Molekularformel |
C8H10F6O2 |
Molekulargewicht |
252.15 g/mol |
IUPAC-Name |
5,5,5-trifluoro-4-(methoxymethoxy)-4-(trifluoromethyl)pent-1-ene |
InChI |
InChI=1S/C8H10F6O2/c1-3-4-6(7(9,10)11,8(12,13)14)16-5-15-2/h3H,1,4-5H2,2H3 |
InChI-Schlüssel |
FAFCSBYFQUISSD-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC(CC=C)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


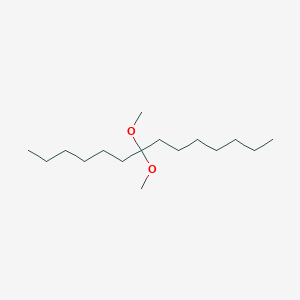
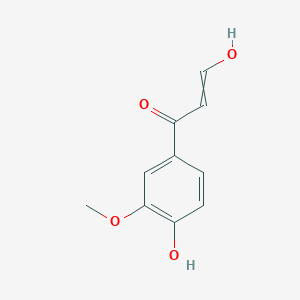

![2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone](/img/structure/B14270912.png)
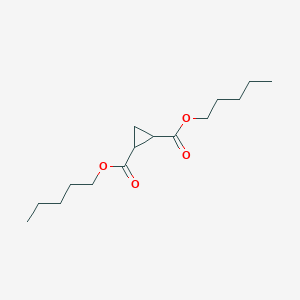
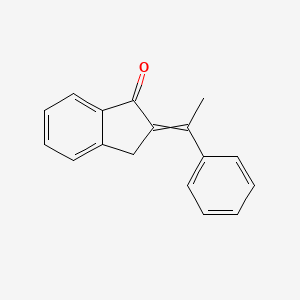

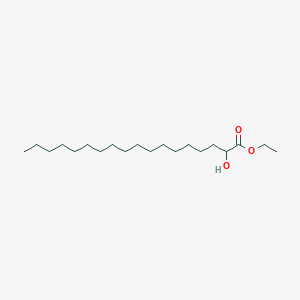
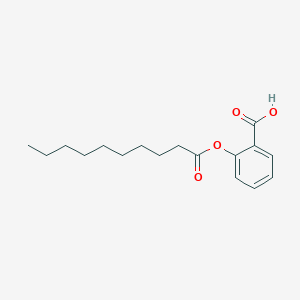
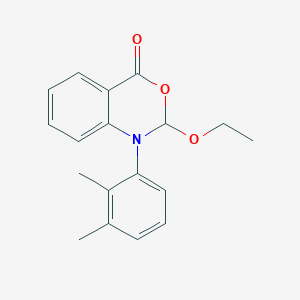
![3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14270943.png)
